Wy 49051

Description

Historical Trajectory of Wy 49051 within Antihistamine Discovery and Development

The development of antihistamines dates back to the 1930s, with the first generation of these drugs becoming widely available in the 1940s. While effective in mitigating allergic symptoms, a significant drawback of these early antihistamines was their ability to cross the blood-brain barrier, leading to sedation and other central nervous system (CNS) side effects. This limitation spurred the development of second-generation antihistamines in the latter half of the 20th century, which were designed to be more selective for peripheral H1 receptors and have reduced CNS penetration.

Wyeth, a company with a history in antihistamine development, including the launch of the first-generation antihistamine promethazine (B1679618) (Phenergan) in 1951, was an active participant in this evolution. The research that led to the discovery of this compound in the mid-1990s was a direct continuation of the industry-wide goal to develop non-sedating antihistamines. The work by Magid Abou-Gharbia and his team at Wyeth-Ayerst Research represented a targeted effort to synthesize novel compounds with high affinity for the H1 receptor while minimizing off-target effects, particularly those affecting the central nervous system.

Significance of this compound as a Novel H1-Antagonist

The significance of this compound lies in its potent and selective antagonism of the H1 receptor, combined with a favorable preclinical safety profile. Research demonstrated that this compound is a potent, orally active H1-antagonist with an IC50 of 44 nM. Current time information in مركز طنطا, EG. This high potency indicated a strong binding affinity for the H1 receptor.

A key distinguishing feature of this compound was its long duration of action and a favorable central nervous system profile. Current time information in مركز طنطا, EG. In preclinical studies, this compound showed a reduced propensity to occupy brain H1 receptors compared to first-generation antihistamines, suggesting a lower risk of sedation. This characteristic positioned this compound as a promising candidate within the class of second-generation antihistamines, which prioritize patient safety and quality of life by avoiding the cognitive and psychomotor impairments associated with their predecessors.

Overview of Academic Research Contributions to this compound Characterization

The primary characterization of this compound was conducted and published by the research team at Wyeth-Ayerst Research. Their seminal 1995 paper in the Journal of Medicinal Chemistry detailed the synthesis, structure-activity relationships, and initial pharmacological profiling of a series of piperazine (B1678402) and piperidine (B6355638) derivatives, with this compound emerging as the lead compound. Current time information in مركز طنطا, EG.

This foundational research established the compound's high affinity for the H1 receptor and its efficacy in animal models. For instance, in vivo studies in guinea pigs demonstrated that this compound was effective in counteracting histamine-induced lethality, showcasing its potent antihistaminic effects in a living organism. The research from Wyeth-Ayerst provided a comprehensive initial assessment of this compound's potential as a therapeutic agent. While the initial discovery and characterization were thoroughly documented by its developing institution, further independent academic research on this compound appears to be limited in the published scientific literature.

Detailed Research Findings

The following tables summarize the key research findings related to the pharmacological profile of this compound.

In Vitro Activity of this compound

| Parameter | Value | Reference |

|---|---|---|

| H1 Receptor Antagonist Activity (IC50) | 44 nM | Current time information in مركز طنطا, EG. |

Preclinical Profile of this compound

| Characteristic | Observation | Reference |

|---|---|---|

| Activity | Potent, orally active H1-antagonist | Current time information in مركز طنطا, EG. |

| Duration of Action | Long | Current time information in مركز طنطا, EG. |

| Central Nervous System (CNS) Profile | Favorable (low penetration) | Current time information in مركز طنطا, EG. |

| In Vivo Efficacy | Effective against histamine-induced lethality in guinea pigs |

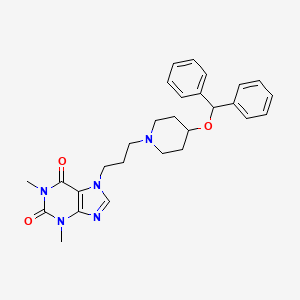

Structure

3D Structure

Properties

IUPAC Name |

7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYDETWRDHMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profile of Wy 49051 in Preclinical Models

In Vitro Pharmacological Characterization of Wy 49051

The in vitro pharmacological characterization of this compound involves assessing its interactions with various receptors and its ability to modulate specific physiological responses in isolated biological systems. These studies are crucial for understanding the compound's mechanism of action and its selectivity.

Receptor Binding Affinity and Selectivity of this compound

Receptor binding affinity studies are fundamental in pharmacology to determine how strongly a compound binds to a specific receptor. Selectivity refers to the compound's ability to bind preferentially to one type of receptor over others. These studies often employ radioligand binding assays, where a labeled ligand competes with the test compound for binding sites on the receptor vulcanchem.com.

This compound demonstrates a high affinity for the histamine (B1213489) H1 receptor, with an inhibitory concentration 50% (IC50) value of 44 nM nih.govnih.govnih.gov. This affinity indicates that this compound is a potent antagonist of the H1 receptor. Studies have shown that this compound is significantly more potent than other known H1 antagonists, exhibiting approximately 700 times the potency of astemizole (B1665302) and 470 times the potency of chlorpheniramine (B86927) in inhibiting H1 receptor activity nih.govnih.gov. The binding affinity for H1 receptors is often determined by measuring the displacement of a radiolabeled H1 antagonist, such as [3H]pyrilamine, from receptor sites in cell homogenates or tissues nih.govtargetmol.com.

Table 1: Histamine H1 Receptor Binding Affinity of this compound Compared to Other Antagonists

| Compound | H1 Receptor IC50 (nM) | Relative Potency (vs. This compound) |

| This compound | 44 nih.govnih.govnih.gov | 1 (Reference) |

| Astemizole | - | 0.0014 (1/700) nih.govnih.gov |

| Chlorpheniramine | - | 0.0021 (1/470) nih.govnih.gov |

| Pyrilamine | - | - |

| Ebastine (B1671034) | - | - |

| Terfenadine (B1681261) | - | - |

In addition to its strong affinity for the histamine H1 receptor, this compound also exhibits a notable affinity for the alpha-1 adrenergic receptor, with an IC50 of 8 nM nih.govnih.govnih.gov. Despite this in vitro affinity, preclinical investigations in spontaneously hypertensive (SHR) rats indicated that this compound did not induce changes in blood pressure or heart rate at doses exceeding its projected therapeutic dose for H1 receptor antagonism nih.gov. This suggests that the in vivo functional impact of its alpha-1 adrenergic receptor affinity may be limited at pharmacologically relevant concentrations for H1 antagonism.

Table 2: Receptor Binding Affinities of this compound

| Receptor | IC50 (nM) |

| Histamine H1 Receptor | 44 nih.govnih.govnih.gov |

| Alpha-1 Adrenergic Receptor | 8 nih.govnih.govnih.gov |

Functional Antagonism of Histamine-Mediated Responses by this compound

Functional antagonism refers to the ability of a compound to block the physiological effects mediated by an agonist, such as histamine, at its receptor. This is distinct from mere binding affinity, as it assesses the compound's capacity to inhibit the downstream cellular or tissue responses.

The guinea pig ileum is a widely used isolated tissue model for studying the functional antagonism of histamine H1 receptors, as histamine induces a contractile response in this tissue. In these studies, this compound was found to competitively antagonize histamine-induced contractions in isolated guinea pig ileum preparations nih.gov. At a concentration of 100 nM, this compound produced a significant 92% inhibition of histamine-induced guinea pig ileal contraction nih.govnih.gov. Furthermore, this compound caused a parallel shift to the right in the histamine dose-response curve, characteristic of a competitive antagonist nih.gov. This indicates that this compound effectively blocks the action of histamine at its receptor in a concentration-dependent manner.

Table 3: Inhibition of Histamine-Induced Contractions by this compound

| Tissue Model | Agonist | This compound Concentration | Inhibition (%) |

| Guinea Pig Ileum | Histamine | 100 nM | 92 nih.govnih.gov |

In Vivo Pharmacological Evaluation of this compound in Animal Models

Preclinical studies have rigorously evaluated this compound's effects across various animal models, highlighting its antihistaminic and broader pharmacological actions.

Antihistaminic Efficacy of this compound in Models of Allergic Responses

This compound demonstrates robust efficacy in counteracting histamine-mediated allergic phenomena in animal models.

This compound has shown significant protective capabilities against histamine-induced lethality in guinea pigs. The effective doses (ED50) vary depending on the route of administration, as detailed in Table 1. Notably, the compound maintains its oral efficacy for an extended period, with no reduction observed up to 18 hours post-treatment uni.lunih.gov. Furthermore, subcutaneous administration of Wy-49,051 protected against histamine-induced death in guinea pigs in a dose-dependent manner, exhibiting a longer duration of action compared to terfenadine chemicalbook.com.

Table 1: Effective Doses (ED50) of this compound against Histamine-Induced Lethality in Guinea Pigs

| Route of Administration | ED50 (mg/kg) |

| Oral (po) | 1.91 |

| Intraperitoneal (ip) | 0.70 |

| Intravenous (iv) | 0.01 |

In models assessing local inflammatory responses, Wy-49,051 effectively antagonized histamine-induced wheal formation chemicalbook.com. Its potency in this regard surpassed that of both astemizole and chlorpheniramine, and its effectiveness persisted even when administered up to 18 hours prior to the histamine challenge chemicalbook.com. Preclinical animal studies have also yielded promising results concerning this compound's capacity to reduce other histamine-mediated inflammatory effects, including capillary permeability and bronchospasm chemicalbook.com. Histamine H1 antagonists are known to block the actions of histamine responsible for increased capillary permeability and the formation of wheals and edema nih.gov.

Evaluation of this compound on Autonomic and Cardiovascular Parameters

The assessment of this compound's influence extends to its effects on autonomic and cardiovascular functions.

Specific detailed research findings and data tables on this compound's direct influence on blood pressure and heart rate regulation in preclinical models were not identified in the reviewed literature.

Central Nervous System (CNS) Profile of this compound

This compound, identified as compound 24, is a potent and orally active H1-antagonist that exhibits a favorable central nervous system profile in preclinical investigations. Its development was specifically geared towards creating a non-sedating antihistamine targetmol.comwikidata.orgnih.gov. The compound's interaction with various receptors and its ability to penetrate the blood-brain barrier are crucial determinants of its CNS effects.

Assessment of Sedation Potential and Brain Activity Inhibition

The sedation potential and brain activity inhibition of this compound were assessed through in vivo studies, notably by evaluating its effect on brain [3H]pyrilamine binding. Pyrilamine, a first-generation antihistamine, is known to readily permeate the brain and cause drowsiness nih.gov. Therefore, the inhibition of [3H]pyrilamine binding in the brain serves as an indicator of a compound's ability to cross the blood-brain barrier and potentially induce central effects, including sedation.

Preclinical data demonstrated that this compound produced significantly less inhibition of in vivo brain [3H]pyrilamine binding compared to other common antihistamines such as ebastine, terfenadine, and chlorpheniramine wikidata.orgwikipedia.org. This finding suggests that this compound has a lower propensity to penetrate the CNS to the same extent as these comparator compounds. Consequently, this reduced brain penetration contributes to this compound's lower potential for sedative and anticholinergic side effects when compared to many established antihistamines, including chlorpheniramine wikidata.org.

Table 1: Comparative In Vivo Brain [3H]Pyrilamine Binding Inhibition

| Compound | Dose (p.o.) | Inhibition of In Vivo Brain [3H]Pyrilamine Binding | Reference |

| This compound | 5 mg/kg | Less inhibition | wikidata.orgwikipedia.org |

| Ebastine | 5 mg/kg | More inhibition | wikidata.orgwikipedia.org |

| Terfenadine | 20 mg/kg | More inhibition | wikidata.orgwikipedia.org |

| Chlorpheniramine | 100 mg/kg | More inhibition | wikidata.orgwikipedia.org |

Beyond its H1-antagonist activity, this compound's interaction with other receptors was also examined to further characterize its CNS profile. In vitro assays revealed that this compound possessed high affinity for H1 receptors, with an IC50 of 44 nM wikidata.orgwikipedia.orgcymitquimica.commedchemexpress.com. It also demonstrated significant alpha1-receptor affinity in vitro, with an IC50 of 8 nM wikidata.orgwikipedia.orgmedchemexpress.com. However, despite this in vitro alpha1-receptor affinity, this compound did not lead to alterations in blood pressure or heart rate in spontaneously hypertensive rats (SHR) at doses exceeding its projected therapeutic dose for H1-receptor antagonism wikidata.org. This suggests that its in vitro alpha1 affinity does not translate into significant cardiovascular effects in vivo at relevant doses. Furthermore, this compound exhibited minimal affinity for M2 muscarinic receptors, with an IC50 of 7.3 μM wikidata.org. The low affinity for muscarinic receptors further supports its reduced potential for anticholinergic side effects.

Table 2: Receptor Affinity Profile of this compound

| Receptor Type | IC50 Value (In Vitro) | Reference |

| Histamine H1 | 44 nM | wikidata.orgwikipedia.orgcymitquimica.commedchemexpress.com |

| Alpha1 | 8 nM | wikidata.orgwikipedia.orgmedchemexpress.com |

| Muscarinic M2 | 7.3 μM | wikidata.org |

These preclinical findings collectively indicate that this compound functions as a potent, long-acting H1-antagonist with a favorable CNS profile, characterized by less potential for sedative and anticholinergic side effects compared to several established antihistamines wikidata.org.

Structure Activity Relationship Sar and Rational Design of Wy 49051 Derivatives

Elucidation of Key Structural Elements Contributing to Wy 49051 Activity

This compound, chemically identified as 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione, functions as a potent and orally active H1 receptor antagonist. Its activity is characterized by an IC50 value of 44 nM against the H1 receptor ebiohippo.comwikidoc.orgidrblab.nettargetmol.com. In in vitro studies, this compound demonstrated a significant inhibitory effect on H1, achieving 92% inhibition of histamine-induced contraction in guinea pig ileum at a concentration of 100 nM ebiohippo.comwikidoc.orgtargetmol.com.

Comparative analyses highlight this compound's exceptional potency. It has been reported to be 700 times more potent than astemizole (B1665302) and 470 times more potent than chlorpheniramine (B86927) in inhibiting histamine-induced guinea pig ileal contraction ebiohippo.comwikidoc.orgtargetmol.com. Beyond its H1 antagonism, this compound also exhibits high affinity for the α1 receptor, with an IC50 of 8 nM ebiohippo.comwikidoc.orgtargetmol.com. The core structural features that underpin this activity include a xanthinyl moiety, a piperidine (B6355638) scaffold, and a diphenylmethoxy group linked via a propyl chain.

Impact of Xanthinyl Moiety and Piperazine (B1678402)/Piperidine Scaffolds on H1-Antagonist Potency and Selectivity

The development of this compound involved a strategic modification where a xanthinyl moiety was substituted for a polycyclic imide group present in earlier serotonergic agents mims.comuni.lunih.govguidetomalariapharmacology.orgnih.gov. This critical structural change led to the identification of novel xanthinyl-substituted piperazinyl and piperidinyl derivatives that exhibited potent antihistamine H1-activity mims.comuni.lunih.govguidetomalariapharmacology.orgnih.gov. A significant advantage of this substitution was the elimination of the undesirable antidopaminergic activity observed in the precursor compound (compound 8) mims.comuni.lunih.govguidetomalariapharmacology.org. This demonstrates a clear impact on the selectivity profile, yielding a more targeted H1 antagonist.

This compound itself is a piperidine derivative, a class of compounds frequently explored for antihistaminic activity mims.comuni.lunih.govguidetomalariapharmacology.orgnih.gov. The general structure-activity relationship for H1 antagonists often involves two aromatic groups connected by a short chain to a tertiary aliphatic amine targetmol.comnih.gov. In this compound, the diphenylmethoxy group serves as the aromatic component, the propyl chain acts as the linker, and the nitrogen atom within the piperidine ring functions as the tertiary amine. This arrangement is crucial for optimal interaction with the H1 receptor.

Design and Synthesis of this compound Analogues and Related Compounds

The synthesis of this compound (referred to as compound 24 in some literature) was a result of systematic structural manipulation of polycyclic piperazinyl imide serotonergic agents uni.luguidetomalariapharmacology.org. The pivotal synthetic step involved the replacement of the polycyclic imide group with the xanthinyl moiety, which was instrumental in conferring the desired antihistamine H1-activity mims.comuni.lunih.govguidetomalariapharmacology.orgnih.gov.

The broader context of this compound's development is rooted in the design and synthesis of various substituted piperazine and piperidine derivatives as novel H1-antagonists uni.lu. Research in this area often involves exploring different substituents and scaffolds to optimize potency, selectivity, and pharmacokinetic properties. For instance, studies on analogues of other H1 antihistamines, such as loratadine, have shown that even subtle structural modifications can significantly influence H1 antihistamine activity and impact central nervous system effects like sedation nih.gov. This iterative process of design, synthesis, and evaluation is fundamental to rational drug design in antihistamine research.

Correlation of Structural Modifications with Receptor Binding and Functional Outcomes

The high affinity of this compound for H1 receptors, evidenced by its IC50 of 44 nM, directly correlates with its potent functional antagonism of histamine-induced contractions in isolated guinea pig ileum ebiohippo.comwikidoc.orgidrblab.nettargetmol.com. This demonstrates a clear link between its binding characteristics and its biological effect.

A significant functional outcome attributed to the specific structural design of this compound, particularly the incorporation of the xanthinyl moiety and the piperidine scaffold, is its favorable central nervous system (CNS) profile mims.comuni.lunih.govguidetomalariapharmacology.org. This implies a reduced propensity for CNS side effects, such as sedation, compared to earlier antihistamines. The absence of undesirable antidopaminergic activity further underscores its improved selectivity mims.comuni.lunih.govguidetomalariapharmacology.org. Furthermore, this compound exhibits a long duration of action, maintaining its oral efficacy for up to 18 hours post-treatment in in vivo models ebiohippo.comwikidoc.orgtargetmol.com. This extended efficacy is a valuable functional outcome, contributing to its potential as a once-daily therapeutic agent.

Comparative Potency of this compound

| Compound | H1 Antagonist Potency (Relative to this compound) | IC50 (H1 Receptor) |

| This compound | 1 | 44 nM ebiohippo.comwikidoc.orgtargetmol.com |

| Astemizole | 1/700 | - |

| Chlorpheniramine | 1/470 | - |

Synthetic Chemistry and Chemical Development of Wy 49051

Development of Synthetic Routes for Xanthinyl-Substituted Heterocyclic Compounds

The synthesis of xanthinyl-substituted heterocyclic compounds typically involves multi-step processes. A common strategy is the modification of a pre-existing xanthine scaffold, often at the 8-position. The Traube purine synthesis is a foundational method for constructing the core xanthine ring system, which can then be further functionalized.

One prevalent synthetic approach begins with a substituted 5,6-diaminouracil. This intermediate can be condensed with various reagents to introduce a heterocyclic moiety at what will become the 8-position of the xanthine. For instance, reaction with a carboxylic acid followed by cyclization is a common method. The choice of the condensing agent and reaction conditions can significantly influence the yield and purity of the final product.

Another key strategy involves the direct substitution of a leaving group at the 8-position of a pre-formed xanthine. 8-Bromoxanthines are common starting materials for this purpose, undergoing nucleophilic substitution reactions with a variety of heterocyclic amines or other nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, have also been employed to form carbon-carbon or carbon-nitrogen bonds between the xanthine core and a heterocyclic substituent, expanding the diversity of accessible structures.

The development of these synthetic routes often focuses on improving reaction efficiency, reducing the number of steps, and allowing for the introduction of a wide range of functional groups to explore the structure-activity relationships of the resulting compounds.

Chemical Characterization and Purity Assessment Methodologies for Xanthinyl-Substituted Heterocyclic Compounds

The chemical characterization and purity assessment of newly synthesized xanthinyl-substituted heterocyclic compounds are crucial steps to confirm their identity and quality. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 1: Common Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Typical Data Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C chemical shifts, coupling constants, and correlation signals (e.g., COSY, HSQC, HMBC) that map the connectivity of atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition | Precise mass-to-charge ratio (m/z) of the molecular ion, providing confirmation of the molecular formula. Fragmentation patterns can offer further structural insights. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for carbonyl groups (C=O), N-H bonds, and other functional moieties present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time and peak area, which are used to determine the percentage of the desired compound in a sample and to detect impurities. |

| Elemental Analysis | Confirmation of elemental composition | Percentage of carbon, hydrogen, nitrogen, and other elements, which is compared to the theoretical values for the proposed molecular formula. |

These techniques, used in concert, provide a comprehensive profile of the synthesized compound, confirming its structure and establishing its purity, which is essential for subsequent biological evaluation.

Investigation of Novel Xanthinyl-Substituted Heterocyclic Compounds

The investigation of novel xanthinyl-substituted heterocyclic compounds is driven by the search for new therapeutic agents. The xanthine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. By attaching different heterocyclic rings to the xanthine core, researchers can modulate the compound's pharmacological properties.

Research in this area has led to the discovery of compounds with a wide range of biological activities. For example, various derivatives have been investigated as antagonists for adenosine receptors, inhibitors of phosphodiesterases (PDEs), and inhibitors of dipeptidyl peptidase-4 (DPP-4), among other targets. The nature and substitution pattern of the heterocyclic moiety at the 8-position of the xanthine are often critical determinants of a compound's potency and selectivity for a particular biological target.

The design of novel compounds is often guided by computational modeling and structure-activity relationship (SAR) studies of existing ligands. These studies help to identify key structural features required for biological activity and guide the synthesis of new derivatives with improved properties. The ultimate goal of this research is to develop novel drug candidates for a variety of diseases, including cardiovascular disorders, respiratory diseases, metabolic disorders, and neurodegenerative diseases.

Comparative Analysis of Wy 49051 with Established Antihistamines

Relative Potency and Efficacy of Wy 49051 against Benchmark H1-Antagonists

This compound demonstrates a strong inhibitory effect on the H1 receptor, with an IC50 of 44 nM medchemexpress.comtargetmol.commedchemexpress.com. In in vitro studies, it produced 92% inhibition of histamine-induced guinea pig ileal contraction at a concentration of 100 nM medchemexpress.comtargetmol.com. Its efficacy extends to in vivo models, where it shows potent activity against histamine-induced lethality in guinea pigs, with effective doses (ED50) of 1.91 mg/kg orally (po), 0.70 mg/kg intraperitoneally (ip), and 0.01 mg/kg intravenously (iv) medchemexpress.comtargetmol.com. Furthermore, this compound maintains its oral efficacy for an extended period, with no reduction observed up to 18 hours post-treatment medchemexpress.comtargetmol.com.

This compound demonstrates significantly higher potency compared to certain first-generation antihistamines. Research indicates that this compound is 700 times more potent than astemizole (B1665302) and 470 times more potent than chlorpheniramine (B86927) medchemexpress.comtargetmol.com. While the prompt initially listed "hydroquinone," available data consistently refers to comparisons with chlorpheniramine in this context targetmol.com.

Table 1: Relative Potency of this compound vs. First-Generation Antihistamines

| Compound | H1 Receptor IC50 (nM) | Relative Potency (vs. This compound) |

| This compound | 44 medchemexpress.comtargetmol.commedchemexpress.com | 1x |

| Astemizole | N/A | 0.0014x (this compound is 700x more potent) medchemexpress.comtargetmol.com |

| Chlorpheniramine | N/A | 0.0021x (this compound is 470x more potent) targetmol.com |

Note: N/A indicates that a direct IC50 value for these specific comparative studies was not provided in the context of this compound's relative potency, but their relative potencies are explicitly stated.

Comparative Pharmacological Profile Across Different Receptor Targets

This compound demonstrates high affinity for the H1 receptor, as evidenced by its IC50 of 44 nM medchemexpress.comtargetmol.commedchemexpress.com. Beyond its primary H1 antagonism, this compound also exhibits affinity for other receptor targets. Notably, it shows high affinity for the α1 adrenergic receptor with an IC50 of 8 nM medchemexpress.comtargetmol.com. Additionally, this compound has an affinity for M2 muscarinic receptors with an IC50 of 7.3 µM nih.gov.

In contrast, second-generation antihistamines like bilastine (B1667067) are known for their high selectivity for H1 receptors with no significant affinity for muscarinic receptors uniprot.org. First-generation antihistamines such as chlorpheniramine and hydroxyzine (B1673990) are known to possess anticholinergic (muscarinic receptor antagonist) effects, contributing to their side effect profiles researchgate.netdrugbank.comcobenfyhcp.com.

Table 2: Comparative Receptor Binding Affinities (IC50) for this compound and Select Antihistamines

| Compound | H1 Receptor (nM) | α1 Adrenergic Receptor (nM) | M2 Muscarinic Receptor (µM) |

| This compound | 44 medchemexpress.comtargetmol.commedchemexpress.com | 8 medchemexpress.comtargetmol.com | 7.3 nih.gov |

| Bilastine | High selectivity uniprot.org | No significant affinity uniprot.org | No affinity uniprot.org |

| Chlorpheniramine | N/A | N/A | Anticholinergic effects drugbank.comcobenfyhcp.com |

| Hydroxyzine | N/A | N/A | Anticholinergic effects researchgate.net |

Note: N/A indicates specific IC50 values for these receptors were not found in the provided context for direct comparison, but general pharmacological characteristics are noted.

Differential Effects of this compound on Central Nervous System Activity Compared to Other Antihistamines

A significant aspect of this compound's profile is its favorable central nervous system (CNS) activity googleapis.com. In in vivo studies, this compound produced less inhibition of brain [3H]pyrilamine binding compared to several other antihistamines, including ebastine (B1671034) (at 5 mg/kg p.o.), terfenadine (B1681261) (at 20 mg/kg p.o.), and chlorpheniramine (at 100 mg/kg p.o.) nih.govmedchemexpress.com. This suggests a reduced propensity for CNS penetration and associated effects, which is a common concern with many first-generation antihistamines like chlorpheniramine and hydroxyzine, known for causing drowsiness and sedation due to their ability to cross the blood-brain barrier researchgate.netdrugbank.comcobenfyhcp.comunc.eduresearchgate.net. Second-generation antihistamines such as fexofenadine (B15129) and astemizole are generally known for their peripheral selectivity and minimal CNS effects googleapis.com. The data indicates that this compound also exhibits a peripheral profile, akin to newer generation antihistamines, in terms of brain H1 receptor occupancy nih.govmedchemexpress.com.

Table 3: Comparative CNS Activity (Inhibition of Brain H1 Receptor Binding)

| Compound | Effect on Brain [3H]pyrilamine Binding | Typical Classification (CNS) |

| This compound | Less inhibition (at 5 mg/kg p.o.) nih.govmedchemexpress.com | Favorable CNS profile googleapis.com |

| Ebastine | Higher inhibition (at 5 mg/kg p.o.) nih.govmedchemexpress.com | Second-generation, generally non-sedating |

| Terfenadine | Higher inhibition (at 20 mg/kg p.o.) nih.govmedchemexpress.com | Second-generation, peripheral (but cardiotoxic at high doses) capes.gov.br |

| Chlorpheniramine | Higher inhibition (at 100 mg/kg p.o.) nih.govmedchemexpress.com | First-generation, sedating drugbank.comcobenfyhcp.comunc.edu |

| Fexofenadine | Does not cross BBB | Second-generation, non-sedating ics.orggoogleapis.com |

| Astemizole | Does not cross BBB | Second-generation, minimal CNS depression |

| Bilastine | Non-sedating google.comuniprot.org | Second-generation, non-sedating google.comuniprot.org |

| Cetirizine | Less sleepiness than first-gen, can cause somnolence medchemexpress.com | Second-generation, generally non-sedating (some somnolence) medchemexpress.com |

| Hydroxyzine | CNS depressant researchgate.netresearchgate.net | First-generation, sedating researchgate.netresearchgate.net |

Mechanistic Insights and Signaling Pathways Associated with Wy 49051

Detailed Exploration of Histamine (B1213489) H1 Receptor Antagonism Mechanism

Wy 49051 functions as a potent, orally active antagonist of the histamine H1 receptor. Its inhibitory constant (IC50) for the H1 receptor is reported to be 44 nM wikipedia.orgnih.gov. In in vitro studies, this compound demonstrated a significant inhibitory effect on H1 receptors, leading to a 92% inhibition of histamine-induced contraction in guinea pig ileal preparations at a concentration of 100 nM wikipedia.orgnih.gov.

Comparative studies highlight this compound's exceptional potency. It has been shown to be 700 times more potent than astemizole (B1665302) and 470 times more potent than chlorpheniramine (B86927) in its H1 receptor antagonistic activity wikipedia.orgnih.gov. The mechanism of its H1 receptor antagonism is competitive, as evidenced by its ability to shift the histamine dose-response curve to the right in a parallel fashion in in vitro assays of histamine-induced guinea pig ileum contraction. This indicates that this compound competes with histamine for the same binding site on the H1 receptor.

Table 1: Comparative Potency of this compound at Histamine H1 Receptor

| Compound | IC50 (nM) at H1 Receptor | Potency Relative to Astemizole | Potency Relative to Chlorpheniramine |

| This compound | 44 wikipedia.orgnih.gov | 700 times wikipedia.orgnih.gov | 470 times nih.gov |

Histamine H1 receptors are members of the G protein-coupled receptor (GPCR) superfamily. Upon activation by histamine, H1 receptors typically couple to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 is responsible for triggering the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). As an H1 receptor antagonist, this compound effectively blocks these histamine-induced signaling events, thereby preventing the downstream cellular responses, such as smooth muscle contraction and increased vascular permeability, that are characteristic of histamine's action. It is important to note that many H1-antihistamines, including second-generation agents, function as inverse agonists, meaning they not only block histamine's binding but also reduce the constitutive activity of the H1 receptor.

Role of Alpha-1 Adrenergic Receptor Affinity in Overall Pharmacological Action

Beyond its primary role as an H1 receptor antagonist, this compound also exhibits a high affinity for alpha-1 adrenergic receptors, with an IC50 of 8 nM wikipedia.orgnih.gov. This affinity is notably stronger than its affinity for the H1 receptor, suggesting a significant interaction with this receptor subtype.

Alpha-1 adrenergic receptors are also G protein-coupled receptors, specifically coupled to the Gq heterotrimeric G protein. Activation of alpha-1 adrenergic receptors by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) primarily leads to the stimulation of phospholipase C activity. Similar to the H1 receptor pathway, this results in the generation of IP3 and DAG, which subsequently increase intracellular calcium concentrations and activate PKC. Physiologically, the activation of alpha-1 receptors mediates various responses, including smooth muscle contraction, particularly in blood vessels, leading to vasoconstriction.

Table 2: Receptor Affinities of this compound

| Receptor | IC50 (nM) |

| Histamine H1 Receptor | 44 wikipedia.orgnih.gov |

| Alpha-1 Adrenergic Receptor | 8 wikipedia.orgnih.gov |

Molecular Signaling Pathways Influenced by this compound (e.g., GPCR/G Protein Pathway)

The pharmacological actions of this compound are primarily mediated through its interactions with G protein-coupled receptors (GPCRs), specifically the histamine H1 receptor and the alpha-1 adrenergic receptor. GPCRs are integral plasma membrane proteins that transduce extracellular signals into intracellular responses via their coupling to heterotrimeric G proteins.

The general mechanism of GPCR signaling involves the following steps:

Ligand Binding: An extracellular ligand (e.g., histamine or an adrenergic agonist) binds to the GPCR, causing a conformational change in the receptor.

G Protein Activation: This conformational change facilitates the interaction of the GPCR with an associated intracellular heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits). The activated receptor catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.

Subunit Dissociation: The GTP-bound Gα subunit then dissociates from the Gβγ complex.

Effector Modulation: Both the GTP-bound Gα subunit and the Gβγ complex are capable of interacting with and modulating the activity of various downstream effector proteins, initiating a cascade of intracellular events.

In the case of both histamine H1 receptors and alpha-1 adrenergic receptors, the primary G protein coupling is to the Gq/11 family. Upon activation, Gq/11 proteins stimulate phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium ions from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations, a critical second messenger. Concurrently, DAG activates protein kinase C (PKC), which phosphorylates various target proteins, further propagating the signal.

This compound, by acting as an antagonist at the H1 receptor and exhibiting high affinity for the alpha-1 adrenergic receptor, directly influences these Gq-mediated signaling pathways. By blocking the binding of their respective endogenous ligands, this compound effectively inhibits the activation of PLC, the subsequent production of IP3 and DAG, and the resultant increase in intracellular calcium and activation of PKC. This modulation of GPCR/G protein signaling pathways is fundamental to this compound's ability to counteract the physiological effects mediated by histamine and, potentially, adrenergic agonists at these receptors.

Future Directions and Unexplored Research Avenues for Wy 49051

Advanced In Vitro and In Vivo Models for Elucidating Wy 49051 Activity

To comprehensively understand the activity of this compound, future research should incorporate advanced in vitro and in vivo models that offer greater physiological relevance and mechanistic insights. This compound has been shown to be a potent H1-antagonist, exhibiting 92% inhibition of histamine-induced guinea pig ileal contraction at 100 nM and demonstrating significant potency compared to other antihistamines in in vitro studies targetmol.com. Its in vivo efficacy in counteracting histamine-induced lethality in guinea pigs has also been established, with effective doses (ED50) of 1.91 mg/kg orally, 0.70 mg/kg intraperitoneally, and 0.01 mg/kg intravenously, maintaining oral efficacy for up to 18 hours targetmol.com.

Advanced In Vitro Models:

Human Primary Cell Cultures and Organoids: Utilizing human primary cells, such as mast cells, eosinophils, and airway epithelial cells, in 2D and 3D culture systems, including organoids, can provide a more accurate representation of human physiological responses to this compound. For instance, lung-on-a-chip or gut-on-a-chip models could offer complex microenvironments to study drug absorption, metabolism, and localized effects in a more integrated manner than traditional cell lines.

CRISPR-Edited Cell Lines: Employing CRISPR/Cas9 gene editing to create cell lines with specific receptor knockouts or overexpression (e.g., H1, α1A, α1B, α1D) would allow for the precise dissection of this compound's binding specificity and downstream signaling pathways, helping to differentiate on-target from potential off-target effects nih.gov.

High-Throughput Phenotypic Screening: Beyond receptor binding assays, high-throughput phenotypic screens using complex cellular models (e.g., co-cultures, induced pluripotent stem cell-derived cells) can identify novel biological activities or pathways modulated by this compound that are not immediately apparent from target-centric approaches.

Advanced In Vivo Models:

Disease-Specific Animal Models: Beyond general allergic models, employing more sophisticated models of specific allergic conditions (e.g., chronic asthma models, allergic rhinitis models with specific allergen sensitization) or non-allergic conditions relevant to α1-receptor activity (e.g., models of hypertension, benign prostatic hyperplasia, or stress-related psychiatric disorders) would provide crucial insights into its therapeutic potential.

Advanced Imaging Techniques: Integrating in vivo imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with radiolabeled this compound could allow for real-time visualization of drug distribution, target engagement, and receptor occupancy in living animal models, providing critical pharmacokinetic and pharmacodynamic data.

Exploration of Potential Novel Therapeutic Applications Beyond Allergic Conditions (e.g., based on α1-receptor affinity)

While this compound is recognized as a potent H1-antagonist for allergic conditions wikipedia.org, targetmol.com, its high affinity for the α1-adrenergic receptor (IC50 of 8 nM) opens doors to exploring novel therapeutic applications beyond traditional allergy treatments targetmol.com. Alpha-1 adrenergic receptors are G-protein coupled receptors that play crucial roles in regulating the sympathetic nervous system, mediating vasoconstriction, and influencing various physiological processes, including those in the central nervous system (CNS),,. There are three main α1-adrenergic receptor subtypes: α1A, α1B, and α1D, each with distinct tissue distribution and functional roles.

Given that this compound acts as an α1-receptor antagonist targetmol.com, potential novel applications could include:

Cardiovascular Conditions: Alpha-1 adrenergic receptor antagonists are used in the management of hypertension, although they are not typically first-line agents. Further research could investigate this compound's potential in specific hypertensive contexts or in conditions where α1 blockade could be beneficial, such as certain forms of heart failure.

Benign Prostatic Hyperplasia (BPH): Alpha-1A adrenergic receptor antagonists are a cornerstone of BPH treatment, as they relax the smooth muscle in the prostate and bladder neck, improving urinary flow. This compound's α1 affinity suggests it could be explored for its efficacy in BPH, provided its subtype selectivity aligns with this application.

Psychiatric and Neurological Disorders: Alpha-1 adrenergic antagonists like prazosin (B1663645) have shown promise in treating psychiatric disorders such as post-traumatic stress disorder (PTSD), alcohol dependence, cocaine dependence, and dementia-related agitation. These benefits are hypothesized to stem from their ability to regulate norepinephrine (B1679862) and corticotropin-releasing factor (CRF) pathways in the CNS, which are key mediators of stress. This compound's favorable central nervous system profile and α1 affinity wikipedia.org, targetmol.com make it a candidate for investigating its potential in these areas, particularly in modulating stress responses or cognitive functions where α1-adrenergic receptors are implicated. Research would need to determine its specific α1 subtype selectivity and its ability to cross the blood-brain barrier effectively to exert CNS effects.

Investigation of Polypharmacology and Off-Target Interactions of this compound

Polypharmacology, where a single drug interacts with multiple biological targets, is increasingly recognized as a significant aspect of drug action, contributing to both therapeutic efficacy in complex diseases and potential adverse effects,,. This compound already exhibits a degree of polypharmacology through its antagonism of both H1 and α1 receptors targetmol.com. A comprehensive investigation into its broader polypharmacological profile and potential off-target interactions is crucial for fully understanding its pharmacological landscape and mitigating unforeseen effects. Off-target interactions are a common mechanism by which small molecules can exert their effects, and identifying them is critical in drug development nih.gov.

Future research should employ systematic approaches to identify and characterize additional targets:

Broad-Spectrum Receptor and Enzyme Profiling: High-throughput screening against extensive panels of G-protein coupled receptors (GPCRs), ion channels, enzymes (e.g., kinases, proteases), and transporters would reveal any additional binding affinities. This would provide a comprehensive "pharmacological fingerprint" of this compound.

Computational Polypharmacology Prediction: Advanced computational methods, including molecular docking, pharmacophore modeling, and machine learning algorithms (e.g., variational autoencoders for predicting polypharmacology from cell morphology readouts), can predict potential off-targets based on this compound's chemical structure and known ligand-target interactions. This in silico approach can guide experimental validation.

Chemoproteomics and Affinity Chromatography: Techniques such as activity-based protein profiling or affinity chromatography coupled with mass spectrometry can directly identify proteins in a biological system that bind to this compound, providing unbiased insights into its molecular targets.

Phenotypic Screening for Unintended Effects: Conducting phenotypic screens in diverse cellular or organismal models, unrelated to its known H1 or α1 activities, could uncover novel biological pathways or cellular processes modulated by this compound, indicating previously unrecognized on- or off-target interactions.

CRISPR-Based Target Validation: As highlighted in cancer drug research, CRISPR/Cas9 mutagenesis can be used to differentiate between on-target and off-target effects by assessing drug efficacy in the absence of its putative target nih.gov. This approach could be adapted to this compound to confirm the precise contribution of H1 and α1 receptors, and any newly identified targets, to its observed biological activities.

Methodological Advancements in this compound Research

Advancements in research methodologies are critical for accelerating the understanding and development of compounds like this compound. Applying cutting-edge techniques can provide deeper insights into its mechanism, metabolism, and potential applications.

Omics Technologies:

Transcriptomics, Proteomics, and Metabolomics: Applying these high-throughput technologies to cells or tissues treated with this compound can provide a global view of its impact on gene expression, protein levels, and metabolic pathways. This can reveal subtle changes indicative of its mechanism of action or previously unknown off-target effects.

Advanced Structural Biology:

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: Determining the high-resolution 3D structures of this compound in complex with its target receptors (H1 and α1) would provide atomic-level details of its binding interactions. This structural information is invaluable for rational drug design, enabling modifications to improve potency, selectivity, or to design new compounds with similar profiles.

Computational Chemistry and Artificial Intelligence (AI)/Machine Learning:

Virtual Screening and Lead Optimization: Computational methods can be used to screen vast chemical libraries for compounds with similar binding profiles to this compound or to optimize its structure for desired properties.

ADMET Prediction: AI and machine learning models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, guiding in vitro and in vivo studies and potentially identifying metabolic pathways or interactions.

Predictive Polypharmacology: Machine learning models can be trained on large datasets of drug-target interactions to predict additional targets for this compound, as discussed in Section 7.3.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

Developing sophisticated PK/PD models for this compound would allow researchers to quantitatively link drug exposure to its pharmacological effects in various biological systems. This is crucial for designing more effective and efficient in vivo studies and understanding its duration of action and efficacy in different contexts.

Microfluidics and Organ-on-a-Chip Systems:

These systems offer highly controlled and physiologically relevant environments for in vitro studies, allowing for precise control over cell culture conditions, drug gradients, and the integration of multiple cell types or tissues to mimic complex organ functions. This can provide more predictive data than traditional cell culture methods.

Q & A

Basic Research Questions

Q. What are the key pharmacological characteristics of Wy 49051 relevant to its role as an H1 receptor antagonist?

- Methodological Answer : this compound is a potent, orally active H1 receptor antagonist with an IC50 of 44 nM. To validate its specificity, researchers should employ radioligand binding assays using H1 receptor-expressing cell lines, coupled with dose-response curve analysis. Purity (>98%) must be confirmed via HPLC or mass spectrometry, and clinical data gaps should be noted for future studies .

Q. What experimental protocols are recommended for assessing this compound's receptor binding affinity?

- Methodological Answer : Standard protocols include:

- In vitro assays : Competitive binding studies with tritiated histamine analogs.

- Data collection : Measure displacement curves at varying concentrations (e.g., 1 nM–1 µM).

- Validation : Replicate experiments across independent labs to confirm IC50 consistency. Document methodologies thoroughly to ensure reproducibility, per journal guidelines for experimental sections .

Q. How should researchers design dose-response studies to evaluate this compound's efficacy in preclinical models?

- Methodological Answer :

- Animal models : Use histamine-induced inflammation models (e.g., guinea pig bronchoconstriction).

- Dose selection : Base on allometric scaling from in vitro IC50 values.

- Controls : Include vehicle and positive control (e.g., cetirizine).

- Statistical analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate EC50 and compare efficacy metrics .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining purity?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., catalysts, solvents, temperatures).

- Analytical validation : Use NMR and LC-MS to confirm structural integrity at each synthesis step.

- Yield-purity tradeoff : Apply response surface methodology (RSM) to identify optimal conditions. Purity thresholds (>98%) must be enforced to avoid confounding bioactivity results .

Q. What methodological approaches are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Cross-validation : Combine LC-MS (plasma concentration) with microdialysis (tissue penetration data).

- Modeling : Use physiologically based pharmacokinetic (PBPK) models to account for variables like protein binding and hepatic metabolism.

- Transparency : Report all data, including negative results, and explicitly state uncertainties in pharmacokinetic profiles .

Q. How can researchers address variability in this compound's receptor antagonism across different tissue types?

- Methodological Answer :

- Tissue-specific assays : Compare H1 receptor density (via Western blot) and this compound binding affinity in target tissues (e.g., lung vs. brain).

- Mechanistic analysis : Use knockout models or siRNA silencing to isolate receptor subtypes.

- Data integration : Apply meta-analysis frameworks to reconcile tissue-specific discrepancies .

Key Methodological Frameworks

- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant when studying this compound's mechanisms .

- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (controls), and Outcomes (IC50, efficacy metrics) for hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.